6-benzyl-3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Description
6-benzyl-3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C18H14ClN5O and its molecular weight is 351.79. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the induction of apoptosis within the cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and the induction of apoptosis .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively .
Biochemical Analysis
Biochemical Properties
It is known that this compound has been synthesized as a potential CDK2 inhibitor . CDK2 is a cyclin-dependent kinase, a type of enzyme that plays a crucial role in cell cycle regulation . Therefore, the interaction of this compound with CDK2 suggests that it may have significant effects on biochemical reactions related to cell cycle progression .
Cellular Effects
In terms of cellular effects, 6-benzyl-3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has shown promising results in inhibiting the growth of certain cell lines . Specifically, it has demonstrated cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism, potentially through its interaction with CDK2 .
Molecular Mechanism
Given its potential role as a CDK2 inhibitor , it is plausible that it exerts its effects at the molecular level by binding to CDK2, thereby inhibiting its activity. This could lead to changes in gene expression and affect various cellular processes, including cell cycle progression .
Properties
IUPAC Name |
6-benzyl-3-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c19-15-9-5-4-8-14(15)11-24-17-16(21-22-24)18(25)23(12-20-17)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQLDZITZAADJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.